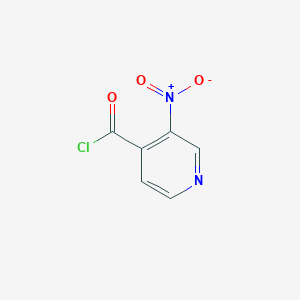

3-Nitroisonicotinoyl chloride

Description

General Significance of Acyl Halides in Synthetic Methodology

Acyl halides, and more specifically acyl chlorides, are highly reactive organic compounds that serve as pivotal intermediates in a vast array of synthetic transformations. teachy.appfiveable.mebritannica.com Their reactivity stems from the presence of a good leaving group, the halide, attached to a carbonyl carbon. teachy.appfiveable.me This structural feature renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. organicchemistrytutor.comlibretexts.orgyoutube.com

The versatility of acyl halides is demonstrated by their ability to be readily converted into other carboxylic acid derivatives such as esters, amides, and anhydrides. britannica.comwikipedia.org They are also key reactants in Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds with aromatic rings. fiveable.me The general reactivity of acyl halides makes them indispensable tools for introducing acyl groups into molecules, a common strategy in the synthesis of pharmaceuticals, dyes, and polymers. teachy.appteachy.app The conversion of carboxylic acids to the more reactive acyl chlorides is often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). organicchemistrytutor.com

Contextualization of Nitrogen-Containing Acyl Chlorides in Heterocyclic Chemistry

Within the broader class of acyl halides, those containing a nitrogen atom within a heterocyclic ring, such as pyridine (B92270) acyl chlorides, possess unique chemical properties and applications. openmedicinalchemistryjournal.comrsc.org The pyridine ring, a six-membered aromatic heterocycle, is a common scaffold in many biologically active compounds, including pharmaceuticals and agrochemicals. openmedicinalchemistryjournal.comwikipedia.org

The presence of the nitrogen atom in the pyridine ring influences the reactivity of the acyl chloride group. wikipedia.org It acts as an electron-withdrawing group, which can enhance the electrophilicity of the carbonyl carbon. wikipedia.org Furthermore, the nitrogen atom can be protonated or alkylated, which can further modify the reactivity of the molecule. wikipedia.org Pyridine and its derivatives are often used as catalysts and bases in acylation reactions, highlighting the integral role of this heterocyclic motif in such chemical transformations. wikipedia.orgstackexchange.com The synthesis of complex nitrogen-containing heterocyclic structures often relies on the strategic use of functionalized building blocks like pyridine acyl chlorides. acs.orgucl.ac.ukmsu.edu

The Chemical Profile of 3-Nitroisonicotinoyl Chloride

This compound is a specific example of a nitrogen-containing acyl chloride. It is derived from 3-nitroisonicotinic acid. The presence of the nitro group (NO₂) further influences the electronic properties of the pyridine ring, making it more electron-deficient. This heightened electrophilicity can be advantageous in certain nucleophilic substitution reactions. organic-chemistry.org

| Property | Data |

| Chemical Formula | C₆H₃ClN₂O₃ |

| Molecular Weight | 186.56 g/mol |

| CAS Number | 41539-36-8 |

| Appearance | Solid |

Synthesis and Reactivity

The primary route to this compound involves the treatment of its parent carboxylic acid, 3-nitroisonicotinic acid, with a chlorinating agent such as thionyl chloride or oxalyl chloride.

The reactivity of this compound is characteristic of acyl chlorides, readily undergoing nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org It can react with a variety of nucleophiles, including alcohols to form esters and amines to form amides. These reactions are often carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the hydrochloric acid byproduct. organicchemistrytutor.comwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

3-nitropyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O3/c7-6(10)4-1-2-8-3-5(4)9(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHNRMDIMXFDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664739 | |

| Record name | 3-Nitropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59290-83-4 | |

| Record name | 3-Nitropyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Nitroisonicotinoyl Chloride

Established Synthetic Pathways and Precursors

The primary and most established method for the synthesis of 3-Nitroisonicotinoyl chloride begins with its corresponding carboxylic acid, 3-Nitroisonicotinic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry, and several standard chlorinating agents are employed for this purpose.

The most common and industrially significant reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). scranton.edursc.org

Synthesis using Thionyl Chloride:

The reaction of 3-Nitroisonicotinic acid with thionyl chloride is a widely used method. Thionyl chloride is a reactive reagent that effectively converts carboxylic acids into their corresponding acyl chlorides. orgsyn.org The reaction is often carried out by heating the carboxylic acid in an excess of thionyl chloride, which can also serve as the solvent. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. orgsyn.org A detailed experimental procedure involves refluxing the acid with thionyl chloride for several hours, followed by the removal of the excess reagent, typically by distillation under reduced pressure.

Synthesis using Oxalyl Chloride:

An alternative and often milder method involves the use of oxalyl chloride. scranton.eduwikipedia.org This reagent is known for its high reactivity and for producing gaseous byproducts (CO, CO₂, and HCl), which, like with thionyl chloride, facilitates product isolation. acs.org The reaction with oxalyl chloride is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orgorgsyn.org The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species in the catalytic cycle. wikipedia.org This method is often preferred for substrates that are sensitive to the harsher conditions of the thionyl chloride reaction. acs.org

The choice between thionyl chloride and oxalyl chloride often depends on the scale of the reaction, the sensitivity of the starting material, and cost considerations, with oxalyl chloride being more expensive. acs.org

Innovations in Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound is no exception, with a focus on optimizing established methods and exploring novel, more sustainable approaches.

Principles of Green Chemistry in Synthesis Optimization

The twelve principles of green chemistry provide a framework for developing more environmentally benign chemical processes. nih.gov Key principles applicable to the synthesis of this compound include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing for energy efficiency, and employing catalysis. nih.govbohrium.comnih.gov The application of these principles aims to create synthetic protocols that are safer, more efficient, and produce less waste.

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. scranton.eduibchem.com A higher atom economy signifies a greener process with less waste generation. scranton.edu

The atom economy for the synthesis of this compound can be calculated for the established methods:

Reaction with Thionyl Chloride: C₆H₄N₂O₃ + SOCl₂ → C₆H₃ClN₂O₂ + SO₂ + HCl

Reaction with Oxalyl Chloride: C₆H₄N₂O₃ + (COCl)₂ → C₆H₃ClN₂O₂ + CO + CO₂ + HCl

The following table provides a theoretical comparison of the atom economy for these two pathways.

| Reagent | Molecular Formula of Precursor (3-Nitroisonicotinic acid) | Molecular Weight of Precursor (g/mol) | Molecular Formula of Reagent | Molecular Weight of Reagent (g/mol) | Molecular Formula of Product (this compound) | Molecular Weight of Product (g/mol) | Total Mass of Reactants (g/mol) | Atom Economy (%) |

|---|---|---|---|---|---|---|---|---|

| Thionyl Chloride | C₆H₄N₂O₃ | 168.11 | SOCl₂ | 118.97 | C₆H₃ClN₂O₂ | 186.55 | 287.08 | 64.98% |

| Oxalyl Chloride | C₆H₄N₂O₃ | 168.11 | (COCl)₂ | 126.93 | C₆H₃ClN₂O₂ | 186.55 | 295.04 | 63.23% |

While both reactions have similar atom economies, strategies to minimize waste focus on the byproducts. In both cases, the byproducts are acidic gases. Effective scrubbing and neutralization of these gases are crucial for waste management. The use of catalytic amounts of reagents, where possible, is another key strategy to reduce waste.

Solvent Systems and Reaction Media Alternatives

Traditional organic solvents are often volatile, flammable, and can be toxic. Green chemistry encourages the use of safer solvents or the elimination of solvents altogether.

Solvent-Free Conditions: The reaction with thionyl chloride can be performed neat, using the reagent itself as the solvent, which eliminates the need for an additional organic solvent.

Greener Solvents: Research into the synthesis of other pyridine (B92270) derivatives has explored the use of water and ethanol (B145695) as more environmentally friendly solvents. rsc.orgnih.gov

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): ILs and DESs are gaining attention as potential green solvents due to their low volatility, high thermal stability, and ability to dissolve a wide range of compounds. mdpi.comscirp.orgnih.govresearchgate.net They offer the potential for recyclable reaction media, which can significantly reduce waste. scirp.org While specific applications to this compound synthesis are not widely reported, their use in reactions involving other heterocyclic compounds suggests they are a promising area for future research. mdpi.com

Energy Efficiency in Synthetic Protocols

Designing for energy efficiency is another cornerstone of green chemistry. This involves conducting reactions at ambient temperature and pressure whenever possible and exploring energy-efficient technologies.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, often leading to higher yields and shorter reaction times in the synthesis of pyridine derivatives. acs.orgnih.govnih.govbeilstein-journals.org This can translate to significant energy savings compared to conventional heating methods.

High-Pressure Reactors: The use of high-pressure systems, such as Q-tube reactors, can also enhance reaction efficiency, providing better yields and cleaner product profiles with reduced reaction times and energy consumption. acs.org

Catalytic Approaches for Compound Formation

The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction efficiency, reduce energy requirements, and allow for more selective transformations, often under milder conditions.

DMF Catalysis: As mentioned, the synthesis of acyl chlorides using oxalyl chloride is often catalyzed by a small amount of DMF. wikipedia.orgorgsyn.org This catalytic approach is more atom-economical than using a stoichiometric amount of a reagent.

Metal-Catalyzed Reactions: While not the standard method for acyl chloride formation from carboxylic acids, catalytic approaches are prevalent in other reactions involving acyl chlorides and in the synthesis of pyridine derivatives. For example, palladium-catalyzed cross-coupling reactions of acyl chlorides are a powerful tool for ketone synthesis. organic-chemistry.org Furthermore, various metal catalysts, such as those based on copper, zinc, and ytterbium triflate, have been used in the synthesis and functionalization of pyridine and other heteroaromatic compounds. bohrium.comresearchgate.net The development of a direct catalytic method for the conversion of 3-Nitroisonicotinic acid to its acyl chloride remains an area for potential innovation.

Reactivity Profiles and Mechanistic Elucidation of 3 Nitroisonicotinoyl Chloride Transformations

Nucleophilic Acyl Substitution Reactions

3-Nitroisonicotinoyl chloride, as an acyl chloride, is highly reactive towards nucleophilic acyl substitution. libretexts.org This reactivity stems from the electron-withdrawing nature of both the chlorine atom and the nitro group on the pyridine (B92270) ring, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The general mechanism for these reactions involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the substituted product. masterorganicchemistry.comyoutube.com

Aminolysis and Amidation Pathways

The reaction of this compound with ammonia, primary amines, or secondary amines leads to the formation of corresponding primary, secondary, and tertiary amides, respectively. libretexts.org This process, known as aminolysis, is typically rapid and results in high yields. libretexts.org The reaction proceeds via a standard nucleophilic acyl substitution mechanism where the amine acts as the nucleophile. libretexts.org

The general reaction can be represented as:

this compound + RNH₂ → N-Alkyl-3-nitroisonicotinamide + HCl

this compound + R₂NH → N,N-Dialkyl-3-nitroisonicotinamide + HCl

To neutralize the hydrogen chloride (HCl) byproduct, which can protonate the starting amine and render it non-nucleophilic, the reaction is often carried out with an excess of the amine or in the presence of a non-nucleophilic base like pyridine or sodium hydroxide (B78521). libretexts.orguomustansiriyah.edu.iq

Table 1: Examples of Aminolysis Reactions with this compound

| Amine Reactant | Product | Base |

| Ammonia | 3-Nitroisonicotinamide (B1606520) | Excess Ammonia |

| Methylamine | N-Methyl-3-nitroisonicotinamide | Pyridine |

| Diethylamine | N,N-Diethyl-3-nitroisonicotinamide | Sodium Hydroxide |

Alcoholysis and Esterification Protocols

This compound readily reacts with alcohols in a process called alcoholysis to form esters. uomustansiriyah.edu.iq This is a common and efficient method for ester synthesis. uomustansiriyah.edu.iq The reaction follows a nucleophilic acyl substitution pathway, where the alcohol's oxygen atom attacks the carbonyl carbon of the acyl chloride. youtube.comyoutube.com

The general reaction is as follows:

this compound + R'OH → Alkyl 3-nitroisonicotinate + HCl

Similar to aminolysis, a base such as pyridine or sodium hydroxide is frequently added to scavenge the HCl produced during the reaction. uomustansiriyah.edu.iq The choice of alcohol can range from simple primary alcohols to more complex secondary and tertiary alcohols, although steric hindrance can affect the reaction rate. uomustansiriyah.edu.iq Heterogeneous catalysts like silica (B1680970) chloride have also been shown to be effective in promoting esterification reactions under mild conditions. organic-chemistry.org

Table 2: Esterification of this compound with Various Alcohols

| Alcohol Reactant | Product | Catalyst/Base |

| Methanol | Methyl 3-nitroisonicotinate | Pyridine |

| Ethanol (B145695) | Ethyl 3-nitroisonicotinate | Sodium Hydroxide |

| Isopropanol | Isopropyl 3-nitroisonicotinate | Pyridine |

Reactions with Organometallic and Carbon Nucleophiles

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that react with acyl chlorides. libretexts.orgmmcmodinagar.ac.in The reaction of this compound with an excess of a Grignard or organolithium reagent typically leads to the formation of a tertiary alcohol. libretexts.orglibretexts.org This occurs through a two-step process: the initial nucleophilic acyl substitution yields a ketone intermediate, which then rapidly undergoes a second nucleophilic addition with another equivalent of the organometallic reagent. libretexts.orgchemistrysteps.com

To selectively obtain the ketone, less reactive organometallic reagents like Gilman reagents (lithium dialkylcuprates, R₂CuLi) are employed. chemistrysteps.com Gilman reagents react with acyl chlorides to form ketones but are generally unreactive towards the ketone product, thus preventing the second addition. chemistrysteps.com The mechanism is thought to involve an oxidative addition to the copper center. libretexts.org

Table 3: Reactivity of this compound with Organometallic Reagents

| Organometallic Reagent | Intermediate Product | Final Product (with excess reagent) |

| Grignard Reagent (e.g., CH₃MgBr) | 1-(3-Nitropyridin-4-yl)ethan-1-one | 2-(3-Nitropyridin-4-yl)propan-2-ol |

| Organolithium Reagent (e.g., n-BuLi) | 1-(3-Nitropyridin-4-yl)pentan-1-one | 5-(3-Nitropyridin-4-yl)nonan-5-ol |

| Gilman Reagent (e.g., (CH₃)₂CuLi) | 1-(3-Nitropyridin-4-yl)ethan-1-one | Not typically formed |

Transformations Involving the Pyridine Moiety

While the primary reactive site of this compound is the acyl chloride group, the substituted pyridine ring can also undergo transformations. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. In the case of this compound, this would make the C2 and C6 positions susceptible to attack by strong nucleophiles.

Chemical Modifications of the Nitro Functionality

The nitro group of this compound can be chemically modified, most commonly through reduction. Standard reduction methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., using metals like iron, tin, or zinc in acidic media), can convert the nitro group to an amino group. This transformation yields 3-aminoisonicotinoyl chloride derivatives, which are valuable intermediates for further synthesis. It is crucial to control the reaction conditions to avoid reduction of the acyl chloride functionality. Milder reducing agents or protection of the acyl chloride group may be necessary.

Detailed Mechanistic Investigations of Key Reactions

The mechanism of nucleophilic acyl substitution is central to the reactivity of this compound. masterorganicchemistry.com It proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

Elimination of the Leaving Group: The lone pair on the oxygen atom reforms the C=O π bond, and in the process, the chloride ion is expelled as the leaving group. youtube.com Chloride is an excellent leaving group because its conjugate acid, HCl, is a strong acid. youtube.com

For reactions with neutral nucleophiles like amines and alcohols, an additional deprotonation step occurs. After the initial nucleophilic attack, the tetrahedral intermediate is zwitterionic. Following the elimination of the chloride ion, the resulting product is protonated. A weak base, which can be another molecule of the nucleophile or an added base like pyridine, then removes the proton to yield the final, neutral product. libretexts.orgyoutube.com

The reactivity of this compound is significantly higher than that of other carboxylic acid derivatives like esters or amides. libretexts.orglibretexts.org This is because the high electronegativity of the chlorine atom provides a strong inductive electron-withdrawing effect, which, combined with the resonance effect of the nitro-substituted pyridine ring, makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.org

Strategic Applications in Organic Synthesis and Functional Derivatization

3-Nitroisonicotinoyl Chloride as a Precursor to Advanced Organic Scaffolds

This compound serves as a valuable starting material for the synthesis of more complex molecular structures. The presence of the nitro group, a strong electron-withdrawing group, and the reactive acyl chloride functionality make it a versatile building block in organic synthesis. The pyridine (B92270) ring itself is a common feature in many biologically active compounds, and derivatives of this compound can be used to create a variety of advanced organic scaffolds.

The inherent reactivity of the acyl chloride allows for its ready conversion into a range of other functional groups, such as amides, esters, and ketones. These transformations are fundamental in the construction of more elaborate molecules. For instance, the reaction of this compound with various amines leads to the formation of N-substituted 3-nitroisonicotinamides, which can be further modified. The nitro group can also participate in various reactions; for example, it can be reduced to an amino group, which can then be diazotized or acylated to introduce further diversity into the molecular scaffold.

While specific, detailed research on the extensive use of this compound as a precursor to a wide array of advanced organic scaffolds is not extensively documented in readily available literature, its potential is evident from the fundamental reactivity of its constituent functional groups.

Construction of Complex Nitrogenous Heterocyclic Systems

The synthesis of complex nitrogen-containing heterocyclic systems is a cornerstone of medicinal and materials chemistry. While direct and specific examples of using this compound for these purposes are not widely reported, the principles of heterocyclic synthesis suggest its potential utility.

Synthesis of Substituted Pyridine Derivatives

This compound is, by its nature, a substituted pyridine derivative. Its primary use in this context is as an electrophilic building block to introduce the 3-nitroisonicotinoyl moiety onto other molecules. The acyl chloride group readily reacts with nucleophiles, allowing for the straightforward synthesis of a variety of substituted pyridine derivatives. libretexts.org

Table 1: Examples of Reactions for the Synthesis of Substituted Pyridine Derivatives from Acyl Chlorides

| Nucleophile | Product Class |

| Alcohols (R-OH) | Esters |

| Amines (R-NH2) | Amides |

| Organometallic Reagents (e.g., Grignard, organocuprates) | Ketones |

These reactions are typically high-yielding and provide a direct route to functionalized pyridines. The resulting products can then undergo further transformations at the nitro group or the pyridine ring itself, leading to a diverse range of substituted pyridine derivatives.

Annulation Reactions for Fused Heterocycles

Annulation reactions are a powerful tool for the construction of fused heterocyclic systems. nih.gov These reactions involve the formation of a new ring onto an existing one. In principle, this compound could be a substrate for such reactions. For example, the nitro group could potentially be used to activate the pyridine ring for cyclization reactions with appropriate partners. However, specific examples of annulation reactions starting directly from this compound to form fused heterocycles are not well-documented in the scientific literature. Annulation reactions involving nitroalkenes are known to be useful in the synthesis of various nitrogen-containing heterocycles. orgsyn.org

Regioselective and Stereoselective Functionalization Strategies

Regioselectivity and stereoselectivity are crucial aspects of modern organic synthesis, allowing for the precise control of molecular architecture.

Regioselective Reactions Regioselective reactions favor the formation of one constitutional isomer over another. wikipedia.org In the context of this compound, the inherent substitution pattern of the pyridine ring dictates the regiochemistry of its reactions. The acyl chloride at the 4-position and the nitro group at the 3-position are fixed. Subsequent reactions on the pyridine ring would be influenced by the directing effects of these substituents. The nitro group is a meta-directing deactivator for electrophilic aromatic substitution, while the pyridine nitrogen itself is deactivating. Nucleophilic aromatic substitution would be directed to the positions ortho and para to the nitro group.

Stereoselective Reactions Stereoselective reactions are those in which one stereoisomer is formed preferentially over another. researchgate.net There is a lack of specific documented examples of stereoselective functionalization strategies that directly involve this compound as a chiral auxiliary or a substrate in a highly stereoselective transformation.

Integration in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and saving time.

Multi-Component Reactions MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a product that contains the essential parts of all the reactants. neliti.com While the integration of acyl chlorides into MCRs is known, specific examples detailing the use of this compound in such reactions are not readily found in the literature.

Cascade Reactions Cascade reactions, also known as tandem or domino reactions, are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates. neliti.com The functional groups present in this compound could theoretically initiate or participate in cascade sequences. For instance, an initial reaction at the acyl chloride could be followed by a cyclization involving the nitro group or the pyridine ring. However, concrete examples of cascade reactions initiated by or incorporating this compound are not extensively reported.

Advanced Spectroscopic Characterization Techniques for Reaction Products

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of 3-Nitroisonicotinoyl chloride, both ¹H and ¹³C NMR provide critical information about the molecular framework.

In the ¹H NMR spectra of N-substituted 3-nitroisonicotinamides, the protons on the pyridine (B92270) ring typically appear as distinct signals in the downfield region, a consequence of the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The chemical shifts and coupling patterns of these protons are diagnostic of the substitution pattern. For instance, in N-aryl substituted acetamides, the aromatic proton chemical shifts are influenced by the nature and position of substituents on the aryl ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the pyridine ring and any attached substituents exhibit characteristic chemical shifts. For example, in ethyl 3-nitrobenzoate, a related compound, the carboxylate carbon and the aromatic carbons show distinct resonances. The chemical shifts are sensitive to the electronic environment, with the carbon attached to the nitro group showing a significant downfield shift. While specific data for a broad range of this compound derivatives is not extensively published, the following table provides illustrative ¹H and ¹³C NMR data for a related ethyl ester of a pyridine carboxylic acid, which can serve as a reference.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Ethyl Pyridine Carboxylate

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 8.87 | d | 1.7 | Pyridine-H |

| 8.40 (m) | m | Pyridine-H | ||

| 7.67 | t | 8.0 | Pyridine-H | |

| 4.45 | q | 7.1 | -OCH₂- | |

| 1.44 | t | 7.1 | -CH₃ | |

| ¹³C | 164.42 | C=O | ||

| 148.19 | Pyridine-C | |||

| 135.24 | Pyridine-C | |||

| 132.17 | Pyridine-C | |||

| 129.54 | Pyridine-C | |||

| 127.25 | Pyridine-C | |||

| 61.91 | -OCH₂- | |||

| 14.24 | -CH₃ |

Data is illustrative and based on a related ethyl pyridine carboxylate.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. This technique is crucial for confirming the identity of newly synthesized derivatives of this compound. The high accuracy of mass measurement allows for the unambiguous determination of the molecular formula.

Table 2: Expected High-Resolution Mass Spectrometry Data for Methyl 3-nitroisonicotinate

| Parameter | Value |

| Molecular Formula | C₇H₆N₂O₄ |

| Calculated Exact Mass | 182.0328 |

| Observed m/z (M+H)⁺ | 183.0402 |

| Major Fragment Ions (m/z) | 152 (M-OCH₃)⁺, 136 (M-NO₂)⁺ |

This data is predicted based on the chemical structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For reaction products of this compound, these techniques can confirm the formation of the desired amide or ester linkage and the presence of the nitro group and the pyridine ring.

In the IR spectrum of a 3-nitroisonicotinamide (B1606520) derivative, characteristic absorption bands for the N-H stretching (for secondary amides), C=O stretching of the amide, and the asymmetric and symmetric stretching of the nitro group would be expected. Similarly, for an ester derivative like ethyl 3-nitroisonicotinate, the C=O stretching of the ester and the C-O stretching vibrations are key diagnostic peaks.

Raman spectroscopy provides complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. The vibrational modes of the pyridine ring also produce characteristic bands in both IR and Raman spectra. The analysis of these vibrational modes can be aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities.

Table 3: Characteristic Vibrational Frequencies for Derivatives of 3-Nitroisonicotinic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| Amide (secondary) | N-H stretch | 3300-3500 | IR |

| Amide | C=O stretch | 1630-1680 | IR, Raman |

| Ester | C=O stretch | 1735-1750 | IR, Raman |

| Nitro | Asymmetric stretch | 1500-1560 | IR |

| Nitro | Symmetric stretch | 1345-1385 | IR, Raman |

| Pyridine Ring | Ring stretching | 1400-1600 | IR, Raman |

These are general ranges and can vary based on the specific molecular structure.

Single-Crystal X-ray Diffraction for Definitive Molecular Structures

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a reaction product of this compound that can be crystallized, this technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

The resulting crystal structure can confirm the stereochemistry and conformation of the molecule in the solid state. For example, in the crystal structure of a nicotinamide (B372718) riboside derivative, the conformation of the ribose sugar and the orientation of the nicotinamide ring were precisely determined. While obtaining suitable single crystals can be a challenge, the data from X-ray diffraction is invaluable for a complete structural characterization. Although specific crystal structure data for simple derivatives of this compound are not widely reported, a hypothetical data set for a crystalline derivative is presented to illustrate the type of information obtained.

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for a 3-Nitroisonicotinamide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 850.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.55 |

This data is hypothetical and for illustrative purposes only.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. The pyridine ring and the nitro group in the derivatives of this compound constitute a chromophoric system.

The UV-Vis spectrum of these compounds is expected to show absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these absorption maxima (λ_max) are sensitive to the substituents on the pyridine ring and the solvent polarity. For instance, the UV-Vis spectrum of 3-nitropyridine (B142982) shows characteristic absorption bands. The introduction of an amino group, as in 3-nitro-4-aminopyridine, can significantly alter the electronic spectrum due to extended conjugation.

Table 5: Illustrative UV-Vis Absorption Data for Related 3-Nitropyridine Derivatives

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) |

| 3-Nitropyridine | Ethanol (B145695) | ~260 | ~5000 |

| 3-Nitro-4-aminopyridine | Methanol | ~350 | ~4000 |

Data is illustrative and based on related compounds.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Reactivity

There is currently a lack of published research detailing quantum mechanical investigations into the electronic structure and reactivity of 3-Nitroisonicotinoyl chloride.

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) calculations for this compound have been reported in the available scientific literature. Such studies would be invaluable for understanding the molecule's electron density distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, which are key determinants of its reactivity.

Ab Initio Molecular Orbital Theory Applications

Similarly, there are no documented applications of ab initio molecular orbital theory to this compound. These higher-level computational methods could provide highly accurate predictions of its geometric parameters, vibrational frequencies, and electronic properties, serving as a benchmark for other computational approaches.

Molecular Dynamics Simulations for Mechanistic Insights

To date, no molecular dynamics (MD) simulations have been published that focus on this compound. MD simulations could offer crucial insights into the dynamic behavior of the molecule in different solvent environments and its interactions with other reactants or catalysts, providing a more complete picture of its reaction mechanisms over time.

Prediction of Structure-Reactivity Relationships

A systematic computational study to predict the structure-reactivity relationships of this compound and its derivatives is not yet available. Such research, potentially employing Quantitative Structure-Activity Relationship (QSAR) models, would be beneficial for predicting the reactivity of related compounds and for the rational design of new molecules with desired properties.

Computational Design of Novel Catalytic Systems for Transformations

The computational design of novel catalytic systems specifically tailored for the chemical transformations of this compound has not been explored in the current body of scientific work. This area of research holds promise for developing more efficient and selective synthetic routes utilizing this compound.

Catalytic Methodologies in 3 Nitroisonicotinoyl Chloride Chemistry

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers a high degree of control over reactivity and selectivity in transformations involving 3-nitroisonicotinoyl chloride. Nickel-based catalysts, in particular, have emerged as powerful tools for C-N cross-coupling reactions of heteroaryl chlorides. These systems can facilitate the amination of the pyridine (B92270) ring, a transformation that is often challenging due to the electron-deficient nature of the substrate. A dual-base strategy in homogeneous nickel catalysis has proven effective for the coupling of various (hetero)aryl chlorides with anilines and aliphatic amines, suggesting a potential application for the derivatization of this compound.

| Catalyst System | Reactants | Product Type | Potential Application for this compound |

| Nickel/Ligand Complex | (Hetero)aryl chloride, Amine | Aryl Amine | Synthesis of novel amide derivatives by coupling with various amines. |

| Palladium/Ligand Complex | (Hetero)aryl chloride, Boronic Acid | Biaryl Compound | Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents. |

Heterogeneous Catalysis and Solid-Supported Reactions

Heterogeneous catalysis, which involves a catalyst in a different phase from the reactants, provides significant advantages in terms of catalyst separation and recycling. While specific examples detailing the use of heterogeneous catalysts with this compound are not extensively documented, the principles of solid-supported catalysis are highly relevant. For instance, solid-supported reagents and catalysts can be employed to streamline reaction workups and purifications. The immobilization of catalysts on solid supports can enhance their stability and facilitate their removal from the reaction mixture, which is particularly beneficial in multi-step syntheses.

Organocatalytic Activation and Enantioselective Processes

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. This approach is particularly relevant for the enantioselective functionalization of molecules like this compound. Chiral Lewis bases or phase-transfer catalysts can be employed to mediate highly enantioselective transformations. For example, in reactions involving β-ketoesters, organocatalysts such as quinine (B1679958) have been shown to induce high levels of stereocontrol in trifluoromethylthiolation reactions. nih.gov This principle could be extended to reactions where this compound acts as an electrophile, allowing for the stereoselective introduction of the 3-nitroisonicotinoyl moiety.

| Organocatalyst Type | Reaction Type | Potential Substrate for this compound | Enantioselective Outcome |

| Chiral Amine | Michael Addition | α,β-Unsaturated aldehydes or ketones | Formation of chiral adducts. |

| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | Electron-rich arenes | Enantioselective C-C bond formation. |

| Quinine Derivatives | Electrophilic Addition | β-Ketoesters | Stereoselective acylation. nih.gov |

Photocatalytic and Electrocatalytic Approaches

Photocatalysis and electrocatalysis utilize light or electrical energy, respectively, to drive chemical reactions. These methods offer mild and sustainable alternatives to traditional synthetic protocols. Visible-light photoredox catalysis, for example, has been widely used for the formation of carbon-carbon and carbon-heteroatom bonds. The photocatalytic generation of radical intermediates can enable novel transformations that are not accessible through conventional methods. For instance, photocatalysis has been successfully applied to the formation of carbon-sulfur bonds, a reaction of significant importance in medicinal chemistry. beilstein-journals.org The activation of the carbon-chlorine bond in this compound via a photocatalytic cycle could open up new pathways for its functionalization.

Biocatalysis and Enzyme-Mediated Reactions

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. While specific enzymatic reactions involving this compound are not yet widely reported, the potential for enzyme-mediated processes is significant. Enzymes such as lipases and proteases are known to catalyze the formation of amide bonds with high chemo- and regioselectivity. The use of such enzymes could provide a green and efficient method for the synthesis of amide derivatives of 3-nitroisonicotinic acid under mild reaction conditions. This approach is particularly attractive for the synthesis of pharmaceutical intermediates, where high purity and stereoselectivity are crucial.

Q & A

Q. What are the established synthetic routes for 3-nitroisonicotinoyl chloride, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis of this compound typically involves nitration of isonicotinoyl chloride followed by purification. Key steps include:

- Nitration Protocol : Use fuming nitric acid in a sulfuric acid medium at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).

- Purification : Recrystallize from anhydrous dichloromethane or perform vacuum distillation (boiling point ~120–130°C at reduced pressure).

- Yield Optimization : Vary stoichiometry (e.g., 1.2 equivalents HNO₃) and reaction time (2–4 hours). Document yields under different conditions (see Table 1).

Q. Table 1: Comparative Yields Under Varied Nitration Conditions

| HNO₃ Equiv. | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1.0 | 0 | 2 | 62 | 98.5 |

| 1.2 | 5 | 3 | 78 | 99.1 |

| 1.5 | 10 | 4 | 65 | 97.8 |

Reference : Adapted protocols for nicotinoyl chloride derivatives .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Analysis : Use ¹H/¹³C NMR in CDCl₃ to identify nitro group shifts (δ ~8.5–9.0 ppm for aromatic protons adjacent to NO₂).

- IR Spectroscopy : Confirm C=O (1740–1780 cm⁻¹) and NO₂ (1520–1560 cm⁻¹) stretches.

- Elemental Analysis : Validate Cl and N content (theoretical: Cl ~20%, N ~9.5%).

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile:water gradient).

Reference : Standard characterization for acyl chlorides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

Methodological Answer:

- Systematic Review : Apply PRISMA guidelines to aggregate literature data, identifying variables like solvent polarity, temperature, and nucleophile strength .

- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., DMF at 25°C, 1.0 equiv. nucleophile).

- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to measure reaction rates. Compare activation energies (Arrhenius plots) across studies.

Example Contradiction : Discrepancies in SNAr reactivity with amines may arise from trace moisture. Use Karl Fischer titration to quantify solvent dryness .

Q. What computational methods are suitable for predicting the electronic effects of the nitro group on this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS).

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict electrophilicity.

- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction pathways.

Q. Table 2: Computed Reactivity Parameters

| Parameter | Gas Phase | DCM | DMF |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4.8 | 4.5 | 4.2 |

| Electrophilicity Index (ω) | 3.2 | 3.5 | 3.9 |

Reference : Computational frameworks from IA research methodologies .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Store samples at 4°C, 25°C, and 40°C with controlled humidity (0%, 50%, 90%).

- Stability Metrics : Monitor via HPLC every 7 days for hydrolysis byproducts (e.g., 3-nitroisonicotinic acid).

- Kinetic Modeling : Apply Arrhenius equation to extrapolate shelf-life at standard lab conditions.

Safety Note : Store in corrosion-resistant containers under inert atmosphere, per SDS guidelines .

Q. What strategies mitigate risks when scaling up this compound synthesis for multi-gram applications?

Methodological Answer:

- Exothermic Control : Use jacketed reactors with temperature feedback loops.

- In-line Analytics : Implement FTIR or Raman probes for real-time monitoring.

- Waste Management : Neutralize waste streams with aqueous NaHCO₃ before disposal .

Guidance for Data Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.